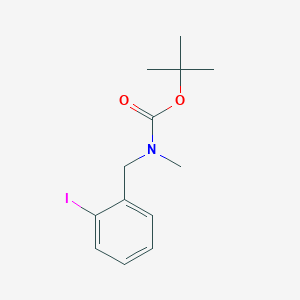

tert-Butyl 2-iodobenzyl(methyl)carbamate

Overview

Description

tert-Butyl 2-iodobenzyl(methyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly notable for its use in various synthetic applications, including the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-iodobenzyl(methyl)carbamate typically involves the reaction of 2-iodobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

2-iodobenzylamine+tert-butyl chloroformate→tert-Butyl 2-iodobenzyl(methyl)carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 2-iodobenzyl(methyl)carbamate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine by removing the carbamate protecting group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd-C).

Major Products:

Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of oxidized benzyl derivatives.

Reduction: Formation of benzylamine derivatives.

Scientific Research Applications

Chemistry:

- Used as a protecting group for amines in peptide synthesis.

- Employed in the synthesis of complex organic molecules.

Biology:

- Utilized in the development of enzyme inhibitors.

- Studied for its potential role in modulating biological pathways.

Medicine:

- Investigated for its use in the synthesis of pharmaceutical intermediates.

- Potential applications in drug delivery systems.

Industry:

- Used in the production of agrochemicals.

- Employed in the synthesis of materials for organic electronics .

Mechanism of Action

The mechanism of action of tert-Butyl 2-iodobenzyl(methyl)carbamate primarily involves its role as a protecting group for amines. The carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the carbamate group can be removed under mild acidic conditions, releasing the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

tert-Butyl carbamate: Another carbamate used as a protecting group for amines.

Benzyl carbamate: Used for similar purposes but requires different deprotection conditions.

Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis with base-labile deprotection.

Uniqueness:

- tert-Butyl 2-iodobenzyl(methyl)carbamate is unique due to the presence of the iodine atom, which allows for further functionalization through substitution reactions.

- The tert-butyl group provides stability under a variety of reaction conditions, making it a versatile protecting group .

Biological Activity

tert-Butyl 2-iodobenzyl(methyl)carbamate is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, an iodobenzyl moiety, and a methyl carbamate functional group. Its structure allows participation in several chemical reactions, making it a versatile intermediate in organic synthesis. The presence of the iodine atom enhances its reactivity, particularly in nucleophilic substitution reactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The iodophenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl carbamate moiety enhances solubility and stability in organic solvents, which may facilitate its biological interactions .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In studies evaluating various carbamate derivatives, this compound demonstrated significant potency against AChE, suggesting potential applications as an insecticide or therapeutic agent for neurodegenerative diseases .

Anticancer Activity

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been assessed for their ability to inhibit cell growth in models of breast cancer and leukemia. These studies highlight the compound's potential as a lead for developing anticancer therapies .

Case Studies

- Inhibition of Acetylcholinesterase : A study reported the synthesis of several carbamate derivatives, including this compound, which were tested for AChE inhibition. The findings revealed that the compound effectively inhibited AChE activity in vitro with IC50 values comparable to established inhibitors .

- Antitumor Activity : Another investigation focused on the efficacy of similar compounds against human cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells through caspase activation pathways, emphasizing the therapeutic potential of these compounds .

Data Table: Biological Activities of this compound

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibition | Bovine AChE | 0.12 µM | |

| Cytotoxicity | MCF-7 Breast Cancer Cells | 15 µM | |

| Apoptosis Induction | Jurkat T-cell Leukemia Cells | Not reported |

Applications

- Pharmaceutical Development : Due to its enzyme inhibitory properties, this compound is being explored as a precursor in drug synthesis aimed at treating neurodegenerative disorders and certain cancers.

- Agricultural Chemistry : Its efficacy as an AChE inhibitor positions it as a candidate for developing new insecticides targeting pest species while minimizing impact on non-target organisms.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 2-iodobenzyl(methyl)carbamate?

- Methodological Answer : The synthesis typically involves coupling 2-iodobenzylamine with tert-butyl chloroformate in the presence of a base (e.g., potassium carbonate or sodium hydride) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis of the carbamate group . Purification via column chromatography with gradients of ethyl acetate/hexane yields the product. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 20% EtOAc/hexane) .

Q. How should this compound be characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR : H NMR should show peaks for the tert-butyl group (~1.4 ppm, singlet), methyl group on the carbamate (~3.0 ppm), and aromatic protons (~7.0–7.5 ppm).

- HRMS : Confirm molecular ion peaks matching the molecular formula .

- FTIR : Carbamate C=O stretch (~1700 cm) and N-H stretch (~3350 cm) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which can degrade the iodobenzyl moiety .

Advanced Research Questions

Q. How can competing side reactions (e.g., deiodination or carbamate cleavage) be mitigated during synthesis?

- Methodological Answer :

- Deiodination : Use palladium-free conditions (e.g., avoid Pd catalysts) to prevent undesired C-I bond cleavage.

- Carbamate Hydrolysis : Maintain strict anhydrous conditions and employ scavengers like molecular sieves.

- Byproduct Analysis : Monitor for tert-butyl alcohol (by GC-MS) or free amine (by ninhydrin test) .

Q. What computational methods predict the reactivity of the iodobenzyl group in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model the C-I bond dissociation energy and transition states for Suzuki-Miyaura coupling using software like Gaussian or ORCA.

- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS .

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with tert-butyl vs. methyl carbamates under identical conditions.

- X-ray Crystallography : Analyze crystal structures to quantify steric bulk using ConQuest or Mercury software .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™).

- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in cell lines (e.g., HEK293) .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported solubility How to resolve?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, DMF, and acetonitrile using nephelometry.

- Literature Comparison : Cross-reference with analogs like tert-butyl (4-chloropyrimidin-2-yl)(methyl)carbamate, which shows solubility ~10 mM in DMSO .

Q. Conflicting toxicity profiles across similar carbamates: How to assess safety?

- Methodological Answer :

- Ames Test : Evaluate mutagenicity using TA98 and TA100 strains.

- In Silico Tox Prediction : Use ProTox-II or ADMETlab to compare with structurally related compounds (e.g., tert-butyl (5-bromo-2-(trifluoromethyl)phenyl)carbamate) .

Q. Research Design Recommendations

Designing a study to explore structure-activity relationships (SAR) for iodobenzyl carbamates:

- Methodological Framework :

Derivatization : Syntize analogs with halogens (Br, Cl) or methyl groups at the 2-position.

Biological Screening : Test against target proteins (e.g., tyrosine kinases) using SPR or ITC.

Statistical Analysis : Use PCA or PLS regression to correlate substituent effects with activity .

Properties

IUPAC Name |

tert-butyl N-[(2-iodophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15(4)9-10-7-5-6-8-11(10)14/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBKLDJSVKLIHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736216 | |

| Record name | tert-Butyl [(2-iodophenyl)methyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341970-35-2 | |

| Record name | tert-Butyl [(2-iodophenyl)methyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.